1-Benzyl 4-tert-butyl L-aspartate

Beschreibung

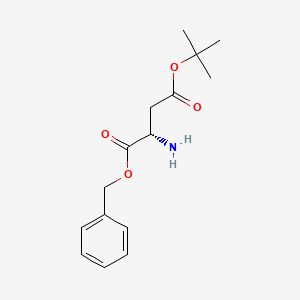

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(16)14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPVGUVBPZBXKG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595085 | |

| Record name | 1-Benzyl 4-tert-butyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-29-5 | |

| Record name | 1-Benzyl 4-tert-butyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of Orthogonal Protection in Aspartic Acid Chemistry

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Benzyl 4-tert-Butyl L-Aspartate

1-Benzyl 4-tert-butyl L-aspartate is a cornerstone derivative of L-aspartic acid, engineered for the precise and sequential construction of peptides in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Its utility stems from the differential chemical stability of its two ester protecting groups: the α-carboxyl group is shielded as a benzyl (Bn) ester, while the β-carboxyl group is protected as a tert-butyl (tBu) ester. This "orthogonal" protection scheme is fundamental to modern peptide chemistry, allowing for the selective deprotection of one group while the other remains intact, thereby preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[2][3] This guide provides a comprehensive analysis of the physicochemical properties, chemical stability, and critical handling protocols for this vital synthetic building block, offering field-proven insights for researchers in drug development and biochemical sciences.

Physicochemical Characteristics

A precise understanding of the physical properties of 1-benzyl 4-tert-butyl L-aspartate is the foundation for its effective use in synthesis and formulation. The compound is typically supplied as its hydrochloride salt to improve handling and stability.

| Property | Value | Source(s) |

| Synonyms | L-Asp(OBzl)-OtBu·HCl, H-Asp(OtBu)-OBzl·HCl | [1] |

| CAS Number | 94347-11-2 (for hydrochloride salt) | [1][4] |

| Molecular Formula | C₁₅H₂₁NO₄·HCl | [1] |

| Molecular Weight | 315.79 g/mol (free base); 331.83 g/mol (HCl salt) | [1][4][5] |

| Appearance | White to off-white powder | [1][6] |

| Melting Point | 109 - 119 °C | [1] |

| Solubility | Slightly soluble in methanol and water. | |

| Optical Rotation | [a]D20 = +19 ± 3º (c=2 in Methanol) |

Core Chemistry: The Rationale of Orthogonal Protection

The power of 1-benzyl 4-tert-butyl L-aspartate lies in the distinct chemical environments of its two ester functionalities. This design is central to two primary peptide synthesis strategies:

-

Fmoc/tBu Strategy: In this popular approach, the N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Side-chain protecting groups, like the tert-butyl ester on our subject molecule, are designed to be stable to the basic conditions (e.g., piperidine) used for Fmoc removal but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the solid support.[3][7] The α-benzyl ester in this context would typically be used for solution-phase synthesis or for segment condensation strategies where it can be removed orthogonally.

-

Boc/Bn Strategy: This classic strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl-based groups for side-chain protection.[3] Here, the α-benzyl ester is the "permanent" side-chain protection, stable to the mild acid used for Boc deprotection but removable under different conditions, namely hydrogenolysis.[3][8]

The deliberate selection of these groups allows for precise, stepwise manipulation of the peptide chain, a cornerstone of synthetic peptide and protein chemistry.

Chemical Stability and Degradation Pathways

The stability of 1-benzyl 4-tert-butyl L-aspartate is not a static property but is highly dependent on the chemical environment. Understanding its behavior under different conditions is critical for minimizing side reactions and maximizing yield.

Acid-Catalyzed Deprotection and Side Reactions

-

Tert-Butyl Ester Cleavage: The tert-butyl ester is highly susceptible to cleavage under strongly acidic conditions, a process that proceeds via a stable tertiary carbocation (isobutylene).[9] This is the intended deprotection mechanism in the final step of Fmoc/tBu SPPS, typically using a cocktail containing 95% Trifluoroacetic Acid (TFA).[10] The benzyl ester is significantly more stable under these conditions.[11]

-

Aspartimide Formation: A major concern during the synthesis of aspartic acid-containing peptides is the formation of a succinimide ring, known as aspartimide.[12][13] This side reaction can be initiated under both acidic and basic conditions. The reaction involves the nucleophilic attack of the backbone nitrogen (from the next amino acid in the sequence) on the side-chain carbonyl of the aspartate residue. The tert-butyl ester, being somewhat bulky, offers some steric hindrance to this process, but the risk remains, particularly with prolonged exposure to deprotection reagents or elevated temperatures.[12][14] Aspartimide formation is problematic as it can lead to a mixture of α- and β-linked peptides upon ring-opening, as well as racemization.[13][15]

Base-Catalyzed Hydrolysis

While generally more stable to base than to acid, both ester groups can undergo hydrolysis under sufficiently alkaline conditions (e.g., pH > 9). In the context of Fmoc synthesis, the molecule is stable to the standard conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). However, prolonged exposure or stronger basic conditions can lead to degradation. As mentioned, basic conditions can also promote aspartimide formation.[13]

Hydrogenolysis

The benzyl ester is selectively cleaved by catalytic hydrogenation.[2] This reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas or a hydrogen donor like 1,4-cyclohexadiene.[8][16] This method is exceptionally mild and orthogonal to both Fmoc and Boc protecting groups, as well as the tert-butyl ester, making it invaluable for specific synthetic strategies such as preparing protected peptide fragments for segment ligation.

Caption: Key deprotection and degradation pathways for 1-benzyl 4-tert-butyl L-aspartate.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a self-validating system to quantify the stability of 1-benzyl 4-tert-butyl L-aspartate under forced degradation conditions.

Objective: To determine the degradation rate of the target compound under acidic, neutral, and basic conditions at an elevated temperature.

1. Materials & Reagents:

-

1-benzyl 4-tert-butyl L-aspartate HCl

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium phosphate buffer (0.1 M, pH 7.0)

-

Sodium hydroxide (0.1 M)

-

Trifluoroacetic acid (for mobile phase)

-

Thermostatically controlled incubator or water bath

2. Instrument & Conditions:

-

HPLC System: With UV detector

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 10% to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: 220 nm

-

Column Temperature: 30°C

3. Step-by-Step Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve 1-benzyl 4-tert-butyl L-aspartate HCl in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Causality: The organic co-solvent ensures complete dissolution of the relatively nonpolar compound.

-

Stress Sample Preparation: For each condition (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH), add a precise volume of the stock solution to the stress medium in a sealed vial to achieve a final concentration of 0.1 mg/mL. Causality: This creates three distinct chemical environments to test stability across the pH range.

-

Incubation: Place all vials in an incubator set to 50°C. Prepare a "time zero" (T₀) sample for each condition by immediately neutralizing (if acidic or basic) and diluting for injection. Causality: Elevated temperature accelerates degradation, allowing for observable changes in a shorter timeframe.

-

Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Reaction Quenching: Immediately neutralize the aliquots from the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase starting condition (90% A, 10% B) to the working concentration for HPLC analysis. Causality: Quenching halts the degradation reaction, ensuring the measured result accurately reflects the specific time point.

-

HPLC Analysis: Inject the T₀ and time-point samples onto the HPLC system.

-

Data Analysis: Integrate the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the T₀ sample. Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k) for each condition.

Caption: Experimental workflow for assessing the chemical stability of the compound via HPLC.

Handling and Storage Recommendations

To ensure the long-term integrity of 1-benzyl 4-tert-butyl L-aspartate, adherence to proper storage and handling protocols is mandatory.

-

Storage Conditions: The compound should be stored in a tightly sealed container at refrigerated temperatures (0 - 8°C) for short-term use and at -20°C for long-term storage.[1][6][17] It should be protected from moisture, as it is described as hygroscopic.[17]

-

Handling: Use in a well-ventilated area. Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[18][19] Avoid creating dust.[18] In case of contact, wash skin thoroughly with soap and water; for eye contact, flush with plenty of water.[19]

Conclusion

1-Benzyl 4-tert-butyl L-aspartate is a sophisticated and indispensable tool for peptide synthesis, deriving its value from the precisely engineered differential stability of its benzyl and tert-butyl ester protecting groups. Its robust stability to the basic conditions of Fmoc deprotection, combined with the selective lability of the tert-butyl group to strong acid and the benzyl group to hydrogenolysis, provides chemists with the orthogonal "handles" needed for complex synthetic routes. However, a thorough understanding of its potential degradation pathways, particularly the propensity for aspartimide formation, is crucial for its successful application. By following the rigorous experimental and handling protocols outlined in this guide, researchers can effectively leverage the unique properties of this compound to advance the fields of drug discovery and materials science.

References

-

L-Aspartic acid 4-tert-butyl ester. LookChem. Available at: [Link]

-

L-Aspartic acid 4-benzyl ester. LookChem. Available at: [Link]

-

The Role of L-Aspartic Acid Benzyl Ester in Modern Peptide Synthesis. Pharmaffiliates. Available at: [Link]

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. Available at: [Link]

-

Mishra, V., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6934–6940. Available at: [Link]

- Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester. Google Patents. CN102381999A.

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

-

Safety Data Sheet: Fmoc-Asp(OtBu)-OH. AAPPTec. Available at: [Link]

-

4-tert-Butyl hydrogen L-aspartate. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis of β-(S-methyl)thioaspartic acid and derivatives. National Institutes of Health. Available at: [Link]

-

Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Thieme. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

-

Synthesis of N-[(9-Fluorenylmethoxy)carbonyl]-L-aspartic acid; α tert-Butyl Ester, β-(2-Ethyl[(1E)-(4-nitrophenyl)azo]phenyl]amino]ethyl Ester. Organic Syntheses. Available at: [Link]

-

Rana, T. M., et al. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 225-231. Available at: [Link]

-

Packman, L. C. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(6), 467-473. Available at: [Link]

-

Killelea, D. R., et al. (2021). Dual decomposition pathways for L-aspartic acid on Ni(100). Surface Science, 715, 121938. Available at: [Link]

-

Alcohol Protecting Groups. University of Calgary. Available at: [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

L-Aspartic acid benzyl ester — Chemical Substance Information. NextSDS. Available at: [Link]

-

I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. ResearchGate. Available at: [Link]

-

Oliyai, C., & Borchardt, R. T. (1994). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Pharmaceutical Research, 11(5), 751-758. Available at: [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. Available at: [Link]

-

Wang, W. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]

-

Chatterjee, S., Mallick, S., & Dutta, T. K. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 9(2), 110-120. Available at: [Link]

-

The Enzyme Hydrolysis of Benzyl Succinate. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. L-Aspartic acid 4-benzyl ester 1-tert-butyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. bioprocessintl.com [bioprocessintl.com]

- 16. Synthesis of β-(S-methyl)thioaspartic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lookchem.com [lookchem.com]

- 18. peptide.com [peptide.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

mechanism of orthogonal protection using 1-benzyl 4-tert-butyl L-aspartate

Orthogonal Protection Mechanisms in Peptide Synthesis: A Strategic Guide to 1-Benzyl 4-tert-Butyl L-Aspartate

Executive Summary

The synthesis of complex peptides, peptidomimetics, and branched bioconjugates requires absolute control over chemoselectivity. This control is achieved through "orthogonal protection"—a paradigm first formalized by Barany and Merrifield, defined as the use of completely independent classes of protecting groups that are removed by distinct chemical mechanisms[1]. Within this framework, 1-benzyl 4-tert-butyl L-aspartate (H-Asp(OtBu)-OBzl, CAS: 2131-29-5) serves as a highly versatile, multidimensional building block[2]. By masking the α -carboxyl group as a benzyl ester and the β -carboxyl side-chain as a tert-butyl ester, chemists can selectively elongate the peptide backbone or modify the aspartate side-chain without risking unwanted cross-reactivity[3][4].

Mechanistic Foundations of Orthogonality

The strategic value of H-Asp(OtBu)-OBzl lies in the fundamental mechanistic divergence of its protecting groups. When the free α -amine is coupled to an Fmoc-protected amino acid, it creates a robust three-dimensional orthogonal system[1]:

-

Base-Labile N-Terminus (Fmoc): Cleaved via an E1cB elimination mechanism using a secondary amine (e.g., piperidine)[4].

-

Acid-Labile β -Carboxyl (OtBu): Cleaved via an SN1/E1 acidolysis mechanism using trifluoroacetic acid (TFA)[3][4].

-

Reduction-Labile α -Carboxyl (OBzl): Cleaved via catalytic hydrogenolysis (H 2 , Pd/C), a heterogeneous metal-catalyzed reduction[5].

Because these three mechanisms—base-catalyzed elimination, acid-catalyzed solvolysis, and transition-metal reduction—do not intersect energetically or chemically, any single protecting group can be removed while the other two remain completely intact[3].

Causality in Deprotection Workflows

Expertise & Experience: Understanding the "Why" Behind the "How"

Acidolysis of the tert-Butyl Ester (OtBu)

The removal of the OtBu group requires moderate to strong acidic conditions (typically 95% TFA)[3]. Mechanistically, the acid protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl carbocation. If left unchecked, this electrophilic cation will rapidly alkylate electron-rich amino acid side chains (such as the indole ring of Tryptophan or the thioether of Methionine)[3].

Causality of Scavengers: To prevent re-alkylation, nucleophilic scavengers such as triisopropylsilane (TIS) and water are mandatory. Water traps the cation to form tert-butanol, but under high acid concentrations, tert-butanol can still act as a reversible alkylating agent. TIS is critical because it acts as a hydride donor, irreversibly reducing the tert-butyl cation to isobutane gas. The evolution of isobutane gas drives the reaction forward and permanently neutralizes the electrophilic threat.

Hydrogenolysis of the Benzyl Ester (OBzl)

Historically, benzyl esters were removed using highly toxic, anhydrous hydrogen fluoride (HF) via hydrolytic cleavage[6]. However, HF requires specialized Teflon apparatus, poses severe safety risks, and can trigger unwanted side reactions[5].

Causality of Catalytic Hydrogenolysis: Using catalytic hydrogenolysis (H 2 gas over Palladium on Carbon) bypasses the need for strong acids entirely[5]. The mechanism involves the adsorption of the benzyl ether onto the palladium surface, followed by oxidative addition and reductive elimination. This yields the free α -carboxylic acid and toluene as a volatile byproduct. Crucially, this neutral, reductive pathway completely avoids aspartimide formation—a notorious side reaction that plagues aspartic acid residues under basic or strongly acidic conditions[3].

Quantitative Cleavage Profiles

The following table summarizes the orthogonal stability and cleavage conditions for the H-Asp(OtBu)-OBzl system when integrated with Fmoc chemistry.

| Protecting Group | Chemical Linkage | Cleavage Reagent | Cleavage Mechanism | Primary Byproduct | Stability Profile |

| Fmoc ( α -N) | Carbamate | 20% Piperidine / DMF | E1cB Elimination | Dibenzofulvene adduct | Stable to TFA, H 2 /Pd-C |

| OtBu ( β -COOH) | tert-Butyl Ester | 95% TFA / Scavengers | SN1/E1 Acidolysis | Isobutane (with TIS) | Stable to Piperidine, H 2 /Pd-C |

| OBzl ( α -COOH) | Benzyl Ester | H 2 , 10% Pd/C, MeOH | Heterogeneous Reduction | Toluene | Stable to Piperidine, TFA |

Experimental Protocols: Self-Validating Systems

Protocol 1: Selective Deprotection of the β -tert-Butyl Group

Objective: Isolate the free β -carboxylic acid for side-chain modification (e.g., cyclization or fluorophore conjugation) while preserving the α -OBzl ester.

-

Preparation: Place 1.0 mmol of the protected peptide in a chemically resistant round-bottom flask.

-

Cocktail Formulation: Prepare a cleavage cocktail of TFA/TIS/H 2 O in a 95:2.5:2.5 (v/v/v) ratio. (Validation Check: Ensure TIS is fresh; oxidized silanes fail to quench carbocations.)

-

Reaction: Add 10 mL of the cocktail to the flask. Stir continuously at 25°C for 2 hours.

-

Precipitation: Concentrate the mixture under a stream of N 2 to approximately 2 mL. Dropwise, add the concentrated solution into 40 mL of ice-cold diethyl ether. (Validation Check: A white precipitate confirms the successful cleavage and insolubility of the deprotected peptide.)

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under vacuum.

Protocol 2: Selective Deprotection of the α -Benzyl Group

Objective: Free the C-terminus for subsequent segment condensation or solution-phase elongation, leaving the OtBu group intact.

-

Preparation: Dissolve 1.0 mmol of the peptide in 20 mL of anhydrous Methanol (or DMF if solubility is poor).

-

Catalyst Addition: Add 10% (w/w) Palladium on Carbon (Pd/C). (Safety Note: Pd/C is pyrophoric; add it carefully under an inert Argon or N 2 atmosphere.)

-

Hydrogenation: Evacuate the flask and backfill with H 2 gas using a balloon. Repeat three times to ensure complete removal of oxygen.

-

Reaction: Stir vigorously at 25°C under the H 2 atmosphere for 4–6 hours. (Validation Check: Monitor by LC-MS or TLC. The disappearance of the starting material and a shift to a more polar spot indicates complete hydrogenolysis.)

-

Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of Methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield the α -deprotected peptide.

Mechanistic Visualizations

3D Orthogonal Logic Gate for independent cleavage of Fmoc, OtBu, and OBzl groups.

Mechanistic pathways of OtBu acidolysis versus OBzl catalytic hydrogenolysis.

References[3] Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry | Source: AAPPTec | URL: https://www.aapptec.com/[6]Title: Solid-phase peptide synthesis introduction | Source: Hongtide | URL: https://www.hongtide.com/[5]Title: FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support | Source: NIH / PMC | URL: https://www.ncbi.nlm.nih.gov/pmc/[2]Title: 1-Benzyl 4-(tert-Butyl) L-aspartate 95% | CAS: 2131-29-5 | Source: AChemBlock | URL: https://www.achemblock.com/[4]Title: Amino Acid-Protecting Groups | Source: Chemical Reviews - ACS Publications | URL: https://pubs.acs.org/doi/10.1021/cr800323s[1]Title: Orthogonal Solid-Phase Peptide Synthesis | Source: Department of Chemistry, University of Minnesota | URL: https://chem.umn.edu/

Sources

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. 1-Benzyl 4-(tert-Butyl) L-aspartate 95% | CAS: 2131-29-5 | AChemBlock [achemblock.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]

solubility profile of 1-benzyl 4-tert-butyl L-aspartate in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Benzyl 4-tert-Butyl L-Aspartate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Benzyl 4-tert-butyl L-aspartate is a pivotal, orthogonally protected amino acid derivative frequently employed in peptide synthesis. Its distinct protecting groups—the benzyl (Bzl) ester at the α-carboxyl and the tert-butyl (tBu) ester at the β-carboxyl—grant it specific chemical reactivities essential for complex peptide assembly. However, these modifications also define its physicochemical properties, most notably its solubility. A comprehensive understanding of its behavior in various organic solvents is not merely academic; it is a prerequisite for optimizing reaction conditions, enhancing purification efficiency, and ensuring the overall success of synthetic campaigns. This guide provides a detailed analysis of the molecule's structural attributes that govern its solubility, a predictive profile across common organic solvents, and a validated experimental protocol for its empirical determination.

The Physicochemical Landscape of 1-Benzyl 4-tert-Butyl L-Aspartate

The solubility of a molecule is dictated by its structure and its potential for intermolecular interactions with the solvent. For 1-benzyl 4-tert-butyl L-aspartate, three key features are paramount:

-

Amphiphilic Character: The molecule possesses a distinct dual nature. The core L-aspartic acid structure, with its primary amine and carbonyl groups, constitutes a polar region. In contrast, the aromatic benzyl group and the bulky, aliphatic tert-butyl group introduce significant non-polar, lipophilic character. This amphiphilicity is the primary determinant of its solubility, suggesting it will be most soluble in solvents that can effectively solvate both its polar and non-polar domains.

-

Hydrogen Bonding Potential: The primary amine (-NH₂) group is a hydrogen bond donor, while the oxygen atoms of the two ester carbonyls (C=O) are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding, particularly polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMF, DMSO), are expected to be effective at solvating the molecule.

-

Steric and Lipophilic Effects of Protecting Groups: The benzyl and tert-butyl groups do more than just increase lipophilicity; they also introduce steric bulk. This can disrupt the crystal lattice of the solid material, potentially lowering the energy barrier to dissolution compared to simpler amino acids. The introduction of these lipophilic groups is expected to significantly increase its solubility in organic solvents compared to its parent amino acid, L-aspartic acid, which is largely insoluble in most organic solvents.[1][2]

Predictive Solubility Profile

While precise quantitative solubility data for 1-benzyl 4-tert-butyl L-aspartate is not extensively published, a robust predictive profile can be constructed based on its physicochemical properties and data from structurally related compounds, such as other protected amino acids and aspartic acid derivatives.[3][4]

| Solvent Class | Representative Solvent | Polarity | H-Bonding | Predicted Solubility | Scientific Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Acceptor | Very High | Strong dipole-dipole interactions and its ability to accept hydrogen bonds from the amine group make DMF an excellent solvent for many protected amino acids.[5] |

| Acetonitrile (ACN) | High | Acceptor | Moderate | While polar, ACN is a weaker hydrogen bond acceptor than DMF and its hydrophobic nature can diminish solubility compared to other polar aprotics.[5] | |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Very High | A highly polar, strong hydrogen bond acceptor capable of dissolving a wide array of polar and amphiphilic organic molecules. | |

| Chlorinated | Dichloromethane (DCM) | Medium | None | High | DCM is an exceptional solvent for this type of molecule. It effectively solvates the non-polar benzyl and tert-butyl groups while possessing sufficient polarity to interact favorably with the polar core. It is a common solvent for peptide coupling reactions.[3][6] |

| Ethers | Tetrahydrofuran (THF) | Medium | Acceptor | Moderate to High | THF strikes a good balance of polarity and non-polar character, making it a suitable solvent. It is often used in reactions involving protected amino acids.[6] |

| Alcohols | Methanol (MeOH) | High | Donor/Acceptor | Moderate | As a protic solvent, methanol can engage in hydrogen bonding. However, its high polarity may be less favorable for solvating the large non-polar groups compared to a solvent like DCM.[7] |

| Esters | Ethyl Acetate (EtOAc) | Medium | Acceptor | Moderate to High | Its moderate polarity and ability to act as a hydrogen bond acceptor make it a good candidate for dissolving this compound, often used in extraction and chromatography. |

| Non-Polar | Toluene | Low | None | Low | While π-stacking interactions between toluene and the benzyl group are possible, the solvent's low overall polarity is insufficient to effectively solvate the polar amine and carbonyl functions. |

| Hexane/Heptane | Very Low | None | Very Low/Insoluble | These non-polar aliphatic solvents cannot overcome the energy required to break the crystal lattice and solvate the polar regions of the molecule. They are typically used as anti-solvents for precipitation or crystallization. |

Experimental Verification: A Validated Protocol

Empirical determination is essential to confirm predictive models. The isothermal equilibrium "shake-flask" method is the gold standard for accurately measuring solubility.[4]

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 1-benzyl 4-tert-butyl L-aspartate in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Pillar of Trustworthiness: This protocol is a self-validating system. The establishment of a concentration plateau after a set time confirms that true equilibrium has been reached, ensuring the data is reliable and not an artifact of dissolution kinetics.

Materials:

-

1-Benzyl 4-tert-butyl L-aspartate (≥98% purity)

-

Analytical grade organic solvents

-

20 mL glass scintillation vials with PTFE-lined caps

-

Thermostatically controlled orbital shaker

-

Analytical balance (±0.1 mg)

-

Calibrated positive displacement pipettes

-

HPLC system with UV detector, C18 column

-

0.22 µm PTFE syringe filters

-

Autosampler vials

Methodology:

-

Preparation: Add approximately 100-200 mg of 1-benzyl 4-tert-butyl L-aspartate to a tared 20 mL vial. Record the exact mass. Add 5.0 mL of the chosen solvent. This creates a slurry with an excess of solid, which is causally essential to ensure the solution becomes saturated and reaches equilibrium with the solid phase.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to 250 RPM and 25.0 °C. Equilibrate for at least 24 hours. Expert Insight: A preliminary kinetic study plotting concentration vs. time (e.g., sampling at 4, 8, 16, 24, and 48 hours) should be performed for a new compound/solvent system to definitively establish the time required to reach equilibrium.

-

Sample Isolation: After equilibration, stop the shaker and allow the vials to remain in the incubator for 2 hours for the excess solid to settle. Carefully draw approximately 1 mL of the supernatant using a pipette. Critical Step: To prevent temperature-induced precipitation, ensure the pipette tip does not touch the solid phase.

-

Sample Filtration: Immediately filter the supernatant through a 0.22 µm PTFE syringe filter directly into a tared autosampler vial. This step is non-negotiable to remove any microscopic particulates that would otherwise lead to an overestimation of solubility.

-

Gravimetric Analysis (Optional but Recommended): Weigh the filtered sample. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved. The mass of the residue provides a direct measure of the dissolved solid.

-

Quantitative Analysis (HPLC):

-

Prepare a stock solution of the compound in a solvent of known high solubility (e.g., DCM or ACN).

-

Create a series of calibration standards (e.g., 5, 2, 1, 0.5, 0.1 mg/mL) via serial dilution of the stock solution.

-

Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Calculate the concentration of the sample against the calibration curve. Solubility is reported in mg/mL or mol/L.

-

Workflow Diagram: Solubility Determination

Caption: Isothermal equilibrium solubility determination workflow.

Practical Applications in Drug Development

Understanding this solubility profile is directly applicable to several critical stages of development:

-

Reaction Chemistry: For peptide coupling steps, a solvent that fully dissolves 1-benzyl 4-tert-butyl L-aspartate and other reactants (e.g., the N-terminus peptide chain, coupling agents) is required. DCM and DMF are often chosen for their high solvating power, ensuring a homogeneous reaction environment and maximizing reaction kinetics.[6]

-

Work-up and Extraction: Solubility differences are exploited during aqueous work-ups. The compound's high solubility in water-immiscible solvents like Ethyl Acetate or DCM allows for efficient extraction from aqueous phases containing water-soluble impurities.

-

Purification and Crystallization: The most effective crystallizations rely on a carefully selected solvent/anti-solvent system. One might dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., DCM) and then slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane) to induce controlled precipitation of the pure compound.

References

- Benchchem. The Solubility Profile of N-Decanoyl-L-aspartic Acid: A Technical Review.

- Taylor & Francis Group. Solubility and thermodynamic interactions of L-aspartic acid in aqueous organic solvent systems. Figshare.

- PubMed. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application.

- ACS Publications. Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences.

- PubChem - NIH. L-Aspartic Acid | C4H7NO4 | CID 5960.

- Organic Syntheses Procedure.

- l aspartic acid solubility.

- ECHEMI. How to determine the solubility of amino acid?.

- LookChem. Cas 2177-63-1,L-Aspartic acid 4-benzyl ester.

- LookChem. Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester.

- Benchchem. An In-depth Technical Guide on the Solubility of L-Aspartic Acid 4-Benzyl Ester.

Sources

- 1. benchchem.com [benchchem.com]

- 2. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the NMR Spectral and Structural Analysis of 1-benzyl 4-tert-butyl L-aspartate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 1-benzyl 4-tert-butyl L-aspartate, a critical building block in modern peptide synthesis and drug development. As researchers and professionals in the pharmaceutical industry, the unambiguous structural confirmation of such reagents is paramount to ensure the integrity and purity of synthesized therapeutic peptides.[1][2] This document will delve into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this chiral molecule, offering insights into the causal relationships between its structure and its spectral features.

The Pivotal Role of NMR in Drug Discovery

In the landscape of drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" for the structural elucidation of organic molecules.[3] Unlike other analytical techniques, NMR provides a non-destructive, atomic-level view of a molecule's structure, configuration, and conformation in solution, which is often a more biologically relevant state.[4][5] Its ability to provide detailed information on the connectivity and spatial arrangement of atoms makes it an indispensable tool for verifying the identity and purity of key intermediates like 1-benzyl 4-tert-butyl L-aspartate.[6][7]

The Molecular Architecture of 1-benzyl 4-tert-butyl L-aspartate

1-benzyl 4-tert-butyl L-aspartate is a derivative of the amino acid L-aspartic acid where the α-carboxyl group is protected as a benzyl ester and the β-carboxyl group is protected as a tert-butyl ester. This differential protection is crucial in peptide synthesis, allowing for the selective deprotection and coupling of amino acids to form a peptide chain.[1]

The presence of a chiral center at the α-carbon (Cα) has a profound effect on the NMR spectrum. Specifically, the two protons on the β-carbon (Cβ) are diastereotopic.[8][9] This means they are in chemically non-equivalent environments and will therefore have different chemical shifts and couple to each other, giving rise to a complex splitting pattern.[10] Understanding this diastereotopicity is key to correctly interpreting the ¹H NMR spectrum.

Figure 1. Molecular structure of 1-benzyl 4-tert-butyl L-aspartate.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of 1-benzyl 4-tert-butyl L-aspartate provides a wealth of information for structural confirmation. The expected signals are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[11]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| tert-Butyl (9H) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet. |

| β-CH₂ (2H) | ~2.7-2.9 | Doublet of doublets (dd) or AB quartet | 2H | These are diastereotopic protons. They are chemically non-equivalent, have different chemical shifts, and couple to each other and to the α-proton, resulting in a complex multiplet, often an AB quartet.[8][10] |

| α-CH (1H) | ~3.8-4.0 | Triplet (t) or Doublet of doublets (dd) | 1H | This proton is coupled to the two diastereotopic β-protons, resulting in a triplet or, more accurately, a doublet of doublets. Its position is downfield due to the adjacent amino and ester groups. |

| Benzyl CH₂ (2H) | ~5.1-5.2 | Singlet (s) or AB quartet | 2H | These benzylic protons are adjacent to an ester oxygen and are deshielded. Depending on the rotational freedom and the chiral environment, they may appear as a singlet or as an AB quartet. |

| Aromatic (5H) | ~7.3-7.4 | Multiplet (m) | 5H | The five protons of the benzyl group's aromatic ring will appear in the typical aromatic region. |

| Amine (2H) | Variable (typically ~1.5-3.5) | Broad singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange.[12] |

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| tert-Butyl (CH₃)₃ | ~28 | The methyl carbons of the tert-butyl group are highly shielded. |

| tert-Butyl (C) | ~81 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| β-CH₂ | ~38 | Aliphatic methylene carbon. |

| α-CH | ~52 | The α-carbon is deshielded by the adjacent nitrogen and carbonyl groups. |

| Benzyl CH₂ | ~67 | The benzylic carbon is deshielded by the adjacent oxygen and the aromatic ring. |

| Aromatic (CH) | ~128-129 | Aromatic carbons not directly attached to the CH₂ group. |

| Aromatic (C) | ~135 | The ipso-carbon of the aromatic ring, attached to the CH₂ group. |

| Carbonyl (C=O, tert-butyl ester) | ~170 | The carbonyl carbon of the tert-butyl ester. |

| Carbonyl (C=O, benzyl ester) | ~172 | The carbonyl carbon of the benzyl ester, typically slightly more deshielded than the tert-butyl ester carbonyl. |

Experimental Protocol: A Self-Validating System

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of 1-benzyl 4-tert-butyl L-aspartate.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-benzyl 4-tert-butyl L-aspartate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the diastereotopic protons.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

2D NMR (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the α-CH and β-CH₂ protons.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and carbonyls.

-

Figure 2. Experimental workflow for NMR analysis.

Conclusion

The NMR spectral analysis of 1-benzyl 4-tert-butyl L-aspartate provides a detailed and definitive confirmation of its chemical structure. The characteristic signals in both the ¹H and ¹³C NMR spectra, particularly the complex splitting pattern of the diastereotopic β-protons, serve as a unique fingerprint for this molecule. By employing the experimental protocols and analytical reasoning outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this essential building block, ensuring the quality and integrity of their synthetic endeavors.

References

-

D. L. Rabenstein, "NMR as a “Gold Standard” Method in Drug Design and Discovery," Molecules, vol. 26, no. 21, p. 6589, Nov. 2021. [Online]. Available: [Link]

-

Creative Biostructure, "NMR Techniques for Structure-Based Drug Discovery," 23-Mar-2025. [Online]. Available: [Link]

-

M. A. C. Zapatero, "Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research," Journal of Medicinal Chemistry, vol. 65, no. 1, pp. 104-126, 2022. [Online]. Available: [Link]

-

Spectroscopy Online, "NMR Spectroscopy Revolutionizes Drug Discovery," 28-Jun-2024. [Online]. Available: [Link]

-

S. K. Nune, et al., "Synthesis of β-(S-methyl)thioaspartic acid and derivatives," Tetrahedron Letters, vol. 54, no. 38, pp. 5218-5220, 2013. [Online]. Available: [Link]

-

MDPI, "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions," Molecules, vol. 27, no. 4, p. 1224, 2022. [Online]. Available: [Link]

-

SpectraBase, "N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester," [Online]. Available: [Link]

-

ScholarWorks, "THE 19F NMR OF AMINO ACID DERIVATIVES," [Online]. Available: [Link]

-

PubChem, "4-tert-Butyl hydrogen L-aspartate," [Online]. Available: [Link]

-

LookChem, "Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester," [Online]. Available: [Link]

-

Biological Magnetic Resonance Bank, "L-Aspartic Acid at BMRB," [Online]. Available: [Link]

-

Master Organic Chemistry, "Diastereotopic Protons in 1H NMR Spectroscopy: Examples," 08-Feb-2022. [Online]. Available: [Link]

- Google Patents, "CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester," [Online].

-

JEOL, "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)," [Online]. Available: [Link]

-

University of Wisconsin-Madison, "From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have," [Online]. Available: [Link]

-

Chemistry LibreTexts, "6.6: ¹H NMR Spectra and Interpretation (Part I)," 15-Dec-2021. [Online]. Available: [Link]

-

Master Organic Chemistry, "Homotopic, Enantiotopic, Diastereotopic," 17-Apr-2012. [Online]. Available: [Link]

-

Creative Biostructure, "Understanding 2D NMR Spectra: How to Read and Interpret Them," 26-Mar-2025. [Online]. Available: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. creative-biostructure.com [creative-biostructure.com]

role of 1-benzyl 4-tert-butyl L-aspartate in solid-phase peptide synthesis

An In-depth Technical Guide on the Strategic Use of Benzyl and tert-Butyl Protecting Groups for Aspartic Acid in Solid-Phase Peptide Synthesis

Abstract

The synthesis of peptides containing aspartic acid (Asp) residues is a persistent challenge in Solid-Phase Peptide Synthesis (SPPS), primarily due to the base-catalyzed formation of an aspartimide intermediate. This side reaction compromises peptide purity, yield, and chiral integrity. A ubiquitous strategy in modern Fmoc-SPPS involves the use of an acid-labile tert-butyl (OtBu) group for the side-chain protection of aspartic acid, often in conjunction with a C-terminal residue attached to the solid support via an acid-labile benzyl (Bn) ester linker, such as the Wang resin. This combination, functionally representing a 1-benzyl 4-tert-butyl L-aspartate at the peptide's C-terminus, forms the cornerstone of many synthetic campaigns. This technical guide provides an in-depth analysis of this protection scheme, elucidating the chemistry, the inherent risks, and field-proven strategies to mitigate side reactions, thereby enabling the successful synthesis of complex aspartic acid-containing peptides.

The Principle of Orthogonal Protection in Peptide Synthesis

Modern peptide synthesis relies on the principle of orthogonality, wherein different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2] This allows for the sequential elongation of the peptide chain and selective modification of side chains.[1] The dominant strategy, Fmoc/tBu SPPS, employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, predominantly based on the tert-butyl cation (e.g., tBu, Boc, Trt), for the "permanent" protection of amino acid side chains.[3][4]

The Nα-Fmoc group is cleaved at each cycle using a secondary amine base, typically piperidine.[3][5] The side-chain protecting groups and the resin linker remain stable during these cycles but are removed simultaneously in a final step using a strong acid, most commonly trifluoroacetic acid (TFA).[6][7] Understanding the interplay and vulnerabilities of this scheme is paramount, especially for problematic residues like aspartic acid.

The Chemistry of Aspartic Acid Protection: A Tale of Two Esters

The successful incorporation of aspartic acid hinges on the judicious protection of its two carboxylic acid functionalities. In the context of a C-terminal aspartic acid residue in Fmoc-SPPS, this is achieved through a combination of a tert-butyl ester on the side chain and a benzyl ester linkage to the resin.

Side-Chain Protection: The tert-Butyl (OtBu) Group

The β-carboxyl group of aspartic acid is highly reactive and requires protection to prevent side reactions during peptide coupling.[1] The tert-butyl ester is the standard choice in the Fmoc/tBu strategy for several reasons:

-

Stability: It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal.[3]

-

Acid Lability: It is readily cleaved by moderate-to-strong acids like TFA during the final deprotection step.[7]

However, this protection is not without a significant drawback. The electron-withdrawing nature of the ester, combined with the acidity of the backbone N-H proton of the subsequent amino acid, makes Asp(OtBu) residues highly susceptible to a deleterious side reaction: aspartimide formation.[8][9][10]

The Aspartimide Problem

Aspartimide formation is a base-catalyzed intramolecular cyclization.[11] During the Fmoc deprotection step, the piperidine deprotonates the backbone amide nitrogen following the Asp residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) residue to form a five-membered succinimide ring, known as an aspartimide.[5][8]

This side reaction is particularly prevalent in sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid.[11][12] The most problematic motifs include:

The resulting aspartimide is unstable and can be opened by nucleophiles, leading to a cascade of impurities that are often difficult to separate from the target peptide.[9][13] These include:

-

α- and β-peptides: Ring opening can occur at either carbonyl, leading to the desired α-peptide linkage or an isomeric β-peptide where the peptide bond is formed with the side-chain carboxyl group.[8][11]

-

Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, leading to the incorporation of D-Asp residues, which have the same mass as the target peptide.[8][13]

-

Piperidide Adducts: The aspartimide ring can be opened by piperidine, resulting in piperidide side products.[8][12]

C-Terminal Protection: The Benzyl (Bn) Ester Linker

When the C-terminal residue of a synthetic peptide is Asp(OtBu), it is typically attached to the solid support via an acid-labile linker. The most common linkers for producing C-terminal peptide acids, such as the Wang resin, are based on a p-alkoxybenzyl alcohol moiety.[6] The first amino acid is esterified to this linker, forming a benzyl ester bond.

This linker is stable to the mild basic conditions of Fmoc deprotection but is designed to be cleaved under the strong acidic conditions of the final deprotection step, typically with a high concentration of TFA.[7][14] This allows the fully deprotected peptide to be released into solution.

The SPPS Workflow: Asp(OtBu) on a Benzyl-Type Resin

The synthesis of a peptide with a C-terminal Asp(OtBu) on a Wang resin follows the standard SPPS cycle. The inherent conflict arises from the repetitive exposure of the sensitive Asp(OtBu) residue, anchored by the benzyl ester, to the basic conditions required to remove the Fmoc group from the growing peptide chain.

Field-Proven Mitigation Strategies and Protocols

Given the prevalence of aspartimide formation, several strategies have been developed to suppress this side reaction. The choice of strategy depends on the peptide sequence, synthesis scale, and desired final purity.

Strategy 1: Optimized Fmoc Deprotection Conditions

The most direct approach is to modify the deprotection conditions to reduce the concentration of the deprotonated backbone amide. This is typically achieved by adding a mild acid to the piperidine solution, which protonates the amidate anion as it forms.[15]

Experimental Protocol: Fmoc Deprotection with Acidic Additive

-

Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).[9][12] Alternatively, a solution containing 2-5% formic acid in the piperidine/DMF mixture can be used.[15]

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

-

Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for the standard deprotection time (e.g., 2 x 10 minutes).

-

Washing: After deprotection is complete, drain the solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and byproducts before the next coupling step.

Strategy 2: Sterically Hindered Side-Chain Protection

A highly effective strategy involves replacing the standard tert-butyl group with a bulkier trialkylmethyl ester. These larger groups provide a steric shield around the β-carboxyl group, hindering the intramolecular nucleophilic attack by the backbone amide.[16][17]

| Protecting Group | Structure | Aspartimide Formation Rate (%/cycle in Asp-Gly model) | Reference |

| Asp(OtBu) | tert-butyl | High (>1%) | [13][17] |

| Asp(OMpe) | 3-methyl-3-pentyl | Moderate | [17][18] |

| Asp(OBno) | 5-n-butyl-5-nonyl | Very Low (~0.1%) | [11][13][17] |

Causality: The increased steric bulk of groups like OBno physically obstructs the trajectory required for the backbone nitrogen to attack the side-chain carbonyl, thus dramatically reducing the rate of cyclization.[16] While highly effective, these modified amino acid derivatives are typically more expensive than the standard Fmoc-Asp(OtBu)-OH.

Strategy 3: Backbone Amide Protection

A conceptually different approach is to temporarily protect the backbone amide nitrogen of the residue following the aspartic acid.[5] This completely eliminates the possibility of it acting as a nucleophile. The 2,4-dimethoxybenzyl (Dmb) group is often used for this purpose, typically by incorporating a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[10]

Key Advantages:

-

Near-total Elimination: This strategy is highly effective at preventing aspartimide formation.[10]

-

Improved Solubility: Backbone protection can disrupt on-resin aggregation in "difficult" sequences.[5]

Considerations:

-

Cost: Dipeptide building blocks are significantly more expensive.[10]

-

Coupling Kinetics: Coupling onto the sterically hindered Dmb-protected secondary amine can be slower.[10]

Final Cleavage: Releasing the Peptide

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the benzyl ester linker and simultaneously remove all acid-labile side-chain protecting groups, including the Asp(OtBu). This is achieved with a TFA "cocktail".[6]

The cleavage process generates highly reactive electrophilic species, most notably the tert-butyl cation (tBu⁺) from the deprotection of OtBu, Boc, and other tBu-based groups.[3][7] These cations can cause secondary modifications to sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[7][19] To prevent this, the TFA is mixed with "scavengers" that trap these reactive species.

Experimental Protocol: Standard TFA Cleavage (Reagent K)

-

Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it under vacuum.

-

Reagent K Preparation: Prepare the cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[20] Caution: Work in a well-ventilated fume hood.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl t-butyl ether to precipitate the crude peptide.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification by RP-HPLC.

Conclusion

The use of a tert-butyl ester for side-chain protection in combination with a benzyl ester resin linkage is a foundational and widely practiced strategy for incorporating aspartic acid in Fmoc-SPPS. While this approach offers excellent orthogonality and compatibility with standard protocols, it carries the significant risk of aspartimide formation, a side reaction that can severely impact the quality of the final product. A thorough understanding of the underlying mechanism, sequence dependencies, and available mitigation strategies is not merely academic but essential for practical success. By employing optimized deprotection conditions, advanced sterically hindered protecting groups, or backbone protection strategies, researchers can effectively suppress this side reaction. This technical guide provides the causal framework and actionable protocols necessary for scientists and drug development professionals to navigate the challenges of synthesizing aspartic acid-containing peptides, ultimately enabling the production of high-purity, complex biomolecules for research and therapeutic applications.

References

- Vertex AI Search. (2026). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS).

- Vertex AI Search. (2026). Overview of Solid Phase Peptide Synthesis (SPPS).

- Benchchem. (2025). Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).

- Benchchem. (2025).

- Sigma-Aldrich. (2026). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.

- PMC. (2026). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

- ACS Publications. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.

- ACS Publications. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry.

- Fiveable. (2025). Orthogonal Protection Definition - Organic Chemistry Key.

- Iris Biotech GmbH. (2026).

- Benchchem. (2025). Technical Support Center: H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis.

- ACS Publications. (2026). Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. Journal of the American Chemical Society.

- Humana Press. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.

- Papo, N. (2026). Fmoc-D-Asp(OtBu)

- ResearchGate. (2026). The aspartimide problem in Fmoc-based SPPS—part III.

- Benchchem. (2025). Benzyl Ester vs.

- Vertex AI Search. (2026).

- PubMed. (2015).

- Benchchem. (2025).

- AAPPTEC. (2026). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

- Semantic Scholar. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.

- European Patent Office. (1993). Solid phase process for synthesizing peptides - EP 0200404 B1.

- Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.

- AAPPTec. (2026). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ResearchGate. (2026).

- CEM Corpor

- Benchchem. (2025). A Head-to-Head Battle in Peptide Synthesis: Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(ODmb)

- Springer Nature Experiments. (2026). Solid-Phase Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. peptide.com [peptide.com]

- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. renyi.hu [renyi.hu]

- 7. peptidechemistry.org [peptidechemistry.org]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. media.iris-biotech.de [media.iris-biotech.de]

- 17. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. peptide.com [peptide.com]

isoelectric point and pKa values of 1-benzyl 4-tert-butyl L-aspartate

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of 1-Benzyl 4-tert-Butyl L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization behavior of amino acid derivatives is a critical parameter in drug development, influencing properties such as solubility, absorption, and target binding. This guide provides a comprehensive technical overview of the isoelectric point (pI) and pKa values of 1-benzyl 4-tert-butyl L-aspartate, a key intermediate in peptide synthesis and drug design. We will delve into the theoretical underpinnings of these physicochemical properties, provide estimations based on the molecular structure, and detail robust experimental protocols for their precise determination. This document is intended to serve as a practical resource for scientists engaged in the research and development of peptide-based therapeutics.

Introduction: The Significance of Ionization in Drug Development

Amino acids and their derivatives are fundamental building blocks in the creation of a wide array of pharmaceuticals, from peptides to small molecule drugs.[1][2][3] The acidic and basic properties of these molecules, quantified by their acid dissociation constants (pKa) and isoelectric points (pI), are pivotal in determining their behavior in biological systems.[4] These parameters govern a molecule's charge at a given pH, which in turn dictates its solubility, membrane permeability, and interaction with biological targets.[4]

1-Benzyl 4-tert-butyl L-aspartate is a derivative of L-aspartic acid where the α-carboxyl group is protected by a benzyl ester and the β-carboxyl group by a tert-butyl ester.[][6] This protection strategy is common in peptide synthesis to prevent unwanted side reactions.[3][] Understanding the pKa and pI of this intermediate is crucial for optimizing reaction conditions and for predicting the properties of the final active pharmaceutical ingredient (API).

Theoretical Background: pKa and Isoelectric Point

The Concept of pKa

The pKa is a measure of the strength of an acid in solution. It is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[7] For a molecule with multiple ionizable groups, each will have a distinct pKa value. L-aspartic acid, for instance, has three pKa values corresponding to its α-carboxyl group, α-amino group, and β-carboxyl group in the side chain.[8][9][10][11][12]

The Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[13][14][15] For amphoteric molecules like amino acids, which contain both acidic and basic groups, the pI is a critical property that influences their solubility and electrophoretic mobility.[16] At a pH below the pI, the molecule will have a net positive charge, and at a pH above the pI, it will have a net negative charge.[11] The pI of an amino acid is calculated based on the pKa values of its ionizable groups.[17][18]

Physicochemical Properties of 1-Benzyl 4-tert-Butyl L-Aspartate

Predicted pKa Value

In 1-benzyl 4-tert-butyl L-aspartate, both the α- and β-carboxyl groups of the parent L-aspartic acid are esterified. These ester groups are not ionizable under typical physiological conditions. Consequently, the only remaining ionizable group is the α-amino group (-NH2).

The pKa of the α-amino group in amino acids typically ranges from 9.0 to 10.0.[19] For L-aspartic acid, the pKa of the α-amino group is approximately 9.6-9.8.[8][9][10][12][17] However, the esterification of the carboxyl groups is expected to lower the pKa of the α-amino group due to the removal of the electron-withdrawing effect of the carboxylate anions. Therefore, the predicted pKa for the α-amino group of 1-benzyl 4-tert-butyl L-aspartate is estimated to be in the range of 7.5 to 8.5 .

Understanding the Isoelectric Point

The traditional calculation of pI for amino acids involves averaging the pKa values of the groups that ionize to form the zwitterion. However, since 1-benzyl 4-tert-butyl L-aspartate has only one ionizable (basic) group, the concept of a zwitterion does not apply.

The molecule can exist in two forms: a positively charged (protonated) form at low pH and a neutral (deprotonated) form at high pH. The isoelectric point is the pH at which the net charge is zero. This occurs when the molecule is in its neutral, deprotonated form. Therefore, the pI of this molecule is not a single point determined by the average of two pKa values but rather a pH region above its pKa where the neutral species predominates. For practical purposes in contexts like isoelectric focusing, the pI can be considered as the pKa of the α-amino group, as this is the pH at which the transition from a positively charged species to a neutral species occurs.

Summary of Predicted and Known Values

| Parameter | L-Aspartic Acid | 1-Benzyl 4-tert-Butyl L-Aspartate (Predicted) |

| pKa (α-COOH) | ~1.88 - 2.10[9][12][17] | N/A (Esterified) |

| pKa (β-COOH) | ~3.65 - 3.9[9][17][20][21] | N/A (Esterified) |

| pKa (α-NH3+) | ~9.60 - 9.82[8][9][10][12][17] | 7.5 - 8.5 |

| pI | ~2.77 - 2.98[12][17][21] | ~7.5 - 8.5 |

Experimental Determination of pKa and pI

Precise determination of the pKa and pI values requires experimental validation. The following are standard, field-proven methodologies.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[4][7][22][23] The procedure involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[4][22]

Experimental Protocol:

-

Preparation of the Analyte Solution: Dissolve a precisely weighed amount of 1-benzyl 4-tert-butyl L-aspartate in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile for compounds with low water solubility) to a known concentration (e.g., 1-10 mM).[24]

-

Calibration of the pH Electrode: Calibrate the pH meter and electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.[22]

-

Titration Setup: Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration Procedure: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[4][7] This can be more accurately determined from the first or second derivative of the titration curve.[23]

Caption: Workflow for pKa determination by potentiometric titration.

Isoelectric Focusing (IEF) for pI Determination

Isoelectric focusing is a high-resolution electrophoretic technique used to separate molecules based on their isoelectric point.[13][15][25][26]

Experimental Protocol:

-

Gel Preparation: Prepare a polyacrylamide or agarose gel containing a mixture of carrier ampholytes that will establish a stable pH gradient when an electric field is applied.[27]

-

Sample Application: Apply the 1-benzyl 4-tert-butyl L-aspartate solution to the gel.

-

Electrophoresis: Apply an electric field across the gel. The molecule, being positively charged at low pH, will migrate towards the cathode (negative electrode).[14][15]

-

Focusing: As the molecule moves through the pH gradient, it will encounter regions of increasing pH. When it reaches the pH that equals its pI, its net charge will become zero, and it will stop migrating.[13][14][15]

-

Visualization and Determination: The focused band can be visualized using appropriate staining methods. The pI is determined by comparing the position of the band to that of standard markers with known pI values run on the same gel.[25]

Caption: Workflow for pI determination by isoelectric focusing.

Conclusion

The pKa and isoelectric point of 1-benzyl 4-tert-butyl L-aspartate are critical parameters for its effective use in research and drug development. While theoretical estimations provide a valuable starting point, experimental determination through methods like potentiometric titration and isoelectric focusing is essential for obtaining accurate and reliable data. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigation of this and similar amino acid derivatives.

References

- Vertex AI Search. (n.d.). Isoelectric Focusing: Principles, Applications, Advantages, and Limitations.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Creative BioMart. (2024, May 14). Principle and Protocol of Isoelectric Focusing Electrophoresis.

- Khan Academy. (n.d.). Isoelectric focusing.

- Wikipedia. (n.d.). Isoelectric focusing.

- PubChem. (n.d.). L-Aspartic Acid.

- Ataman Kimya. (n.d.). L-ASPARTIC ACID.

- Lenthe, J. H. van, et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.

- Creative Peptides. (n.d.). Amino Acids: pKa & pI Explained.

- Pion. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration.

- Star Republic. (n.d.). pKa values of amino acids.

- Quora. (2015, September 14). Why the pKa of the side chain carboxylic acid in aspartic acid is 3.9 while that in glutamic acid is 5.3 in-spite of having very similar structure?

- Chem-Impex. (n.d.). Boc-L-aspartic acid α-benzyl ester.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- Chem-Impex. (n.d.). L-Aspartic acid α-benzyl ester.

- USBio. (n.d.). L-Aspartic Acid, non-animal - Data Sheet.

- ChemicalBook. (2026, March 13). L-Aspartic acid | 56-84-8.

- LookChem. (n.d.). Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester.

- DergiPark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.

- Creative Proteomics. (n.d.). How to Determinate Isoelectric Point.

- Open Library Publishing Platform. (n.d.). Experiment 7: Determination of the Isoelectric Point of Casein – Introductory Chemistry Lab Manuals.

- Chem-Impex. (n.d.). Boc-D-aspartic acid β-benzyl ester.

- Reddit. (2021, January 4). MCAT Biochem: pKA values to know for amino acids?

- Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.

- University of Calgary. (n.d.). Ch27 pKa and pI values.

- ChemScene. (n.d.). 1-Benzyl 4-(tert-Butyl) benzyl-l-aspartate.

- Diva-Portal.org. (n.d.). Exploratory Analysis of Isoelectric Point Prediction with Simple Feature Encoding.

- Autech. (n.d.). The Role of L-Aspartic Acid Benzyl Ester in Modern Peptide Synthesis.

- ACS Publications. (2015, June 11). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid.

- Peptideweb.com. (n.d.). pKa and pI values of amino acids.

- LookChem. (n.d.). Cas 2177-63-1,L-Aspartic acid 4-benzyl ester.

- YouTube. (2020, September 8). Isoelectric Point of Amino Acids, Part 3.

- Reddit. (2021, October 10). For aspartic acid if the example is calculate the pI using the giving pka values since it's acidic shouldn't it be carboxyl group plus R group divided by 2?

- YouTube. (2014, February 5). Amino Acids 13: Isoelectric Point.

- CymitQuimica. (n.d.). CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochloride.

- Fisher Scientific. (n.d.). L-Aspartic acid 4-benzyl ester 1-tert-butyl ester hydrochloride, 98%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 6. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. quora.com [quora.com]

- 11. iscabiochemicals.com [iscabiochemicals.com]

- 12. peptideweb.com [peptideweb.com]

- 13. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 14. Khan Academy [khanacademy.org]

- 15. Isoelectric focusing - Wikipedia [en.wikipedia.org]